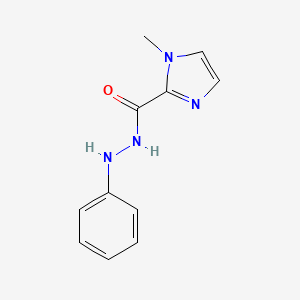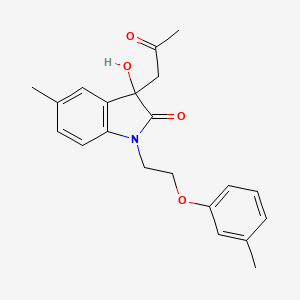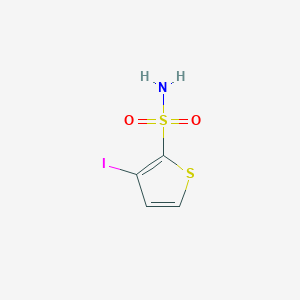
N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A series of new N-aryl/aralkyl derivatives, including molecules structurally related to the specified compound, have been synthesized to explore their potential as α-glucosidase inhibitors, a crucial target in diabetes management. These compounds were obtained through a novel synthetic route, emphasizing the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry due to their promising inhibitory activity against α-glucosidase, showcasing the compound's potential application in drug discovery (Iftikhar et al., 2019).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, similar in structure to the specified compound, were investigated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency and favorable properties for use in photovoltaic cells. Additionally, their non-linear optical (NLO) activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), suggest potential applications in both renewable energy and bioactive molecule design (Mary et al., 2020).
Corrosion Inhibition
The synthesis and evaluation of acetamide derivatives, including long alkyl side chains, reveal their application as corrosion inhibitors. These compounds were tested with steel coupons in acidic and mineral oil mediums, showing promising inhibition efficiencies. This indicates the compound's utility in protecting industrial materials against corrosion, highlighting an application in material science and engineering (Yıldırım & Cetin, 2008).
Antibacterial Activity
N-substituted acetamide derivatives, structurally related to the specified compound, were synthesized and evaluated for their antibacterial potential. These compounds showed moderate inhibitory activity against both gram-positive and gram-negative bacterial strains, suggesting their application in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Properties
Novel 2-chloro N-aryl substituted acetamide derivatives, including 1,3,4-oxadiazole-2-thiol, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compounds exhibited significant cytotoxic activity, indicating potential applications in cancer therapy and the development of new chemotherapeutic agents (Vinayak et al., 2014).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-6-7-18-15(8-11)24-9-14(22)20-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFGRDNZMJCMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)
![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)


![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)